甲磺酰基-乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanesulfinyl-acetonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that involve methanesulfonyl groups and acetonitrile as a solvent or reactant. For instance, methanesulfonic acid is mentioned as a catalyst in various reactions and as a reagent in the formation of complexes with acetonitrile . The papers also discuss the deprotonation of carbon acids in acetonitrile , the addition of methanesulfonyl radicals to alkenes in acetonitrile , and the oxidation of methane in acetonitrile .

Synthesis Analysis

While the synthesis of methanesulfinyl-acetonitrile is not explicitly covered, the papers provide information on the synthesis of related sulfonyl compounds. For example, bis(ethylsulfonyl) and bis(benzylsulfonyl) activated carbon acids were synthesized and their deprotonation products characterized in acetonitrile . Additionally, 4-nitrophenyl[bis(ethylsulfonyl)]methane was synthesized for kinetic studies . These studies could provide a foundation for the synthesis of methanesulfinyl-acetonitrile by analogy.

Molecular Structure Analysis

The molecular structure of methanesulfinyl-acetonitrile is not directly analyzed in the papers. However, the structure of related sulfonyl compounds is discussed. For instance, the IR spectra of methanesulfonic acid complexes with acetonitrile suggest the formation of 1:1 complexes where acetonitrile acts as both donor and acceptor of hydrogen bonds . Additionally, the π-electron densities in the carbanions of bis(ethylsulfonyl)methanes and bis(benzylsulfonyl)methanes were calculated, providing insights into the charge distribution in these molecules .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving methanesulfonyl groups and acetonitrile. Methanesulfonic acid is used as a catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions . The addition of methanesulfonyl radicals to alkenes in acetonitrile is also studied, providing information on the reactivity of these radicals . Furthermore, the oxidation of methane in acetonitrile is catalyzed by a vanadate system, leading to various oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfinyl-acetonitrile are not directly reported, but the properties of related compounds and reactions in acetonitrile are discussed. For example, the conductometric titration of carbon acids in acetonitrile provides dissociation constant values, indicating the strength of the acids and the stability of their deprotonation products . The kinetic and equilibrium studies of proton abstraction from 4-nitrophenyl[bis(ethylsulfonyl)]methane in acetonitrile provide rate constants and activation parameters, which are important for understanding the reactivity of these compounds .

科学研究应用

反应性和动力学研究

- 甲磺酰自由基与乙腈中的多种烯烃反应,表明其在有机合成和化学改性中的潜力 (Góźdź & Maslak, 1991).

配合物形成和结构分析

- 甲磺酸与乙腈形成分子配合物,展示了甲磺酰基相关化合物形成稳定结构的多功能性 (Kislina 等人,2004).

催化和氧化过程

- 甲磺酰基-乙腈在催化氧化过程中显示出潜力,有助于开发新的合成途径 (Nizova 等人,1997).

色谱和分析技术

- 其在色谱中分离和鉴定化合物中的作用突出了其在分析化学中的用途 (Molíková 等人,2009).

化学合成和反应

- 甲磺酰基-乙腈在各种化学反应和合成过程中发挥作用,拓展了其在有机化学中的用途 (Zhou 等人,2017).

光谱学和遥感

- 该化合物的性质在光谱学中得到利用,促进了遥感技术的进步 (Guan 等人,2020).

电化学和能量储存

- 其在电化学过程中的应用,特别是在能量储存中的应用,突出了其在材料科学和可再生能源中的相关性 (Krummacher 等人,2019).

作用机制

Target of Action

Methanesulfinyl-acetonitrile is an organic compound that is commonly used as an intermediate in organic synthesis . The primary targets of Methanesulfinyl-acetonitrile are the biochemical reactions where it acts as a building block . It plays a significant role in the synthesis of a variety of important compounds .

Mode of Action

Methanesulfinyl-acetonitrile interacts with its targets through a series of chemical reactions. First, acetonitrile forms the 3-ACN anion in situ under the action of the base and then conducts nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This interaction leads to the formation of new compounds, contributing to the diversity and complexity of organic synthesis .

Biochemical Pathways

It is known that the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Pharmacokinetics

Similar compounds have been shown to undergo fast and high conversion to their active metabolites

Result of Action

The result of Methanesulfinyl-acetonitrile’s action is the formation of a variety of important compounds through organic synthesis . Its use as a building block in conversion reactions contributes to the development of new methods for the synthesis of these compounds .

属性

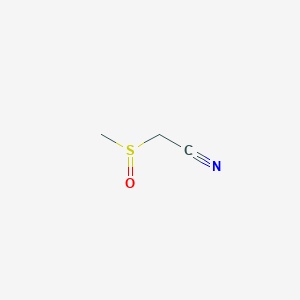

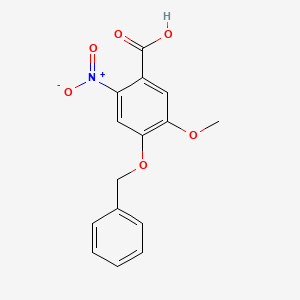

IUPAC Name |

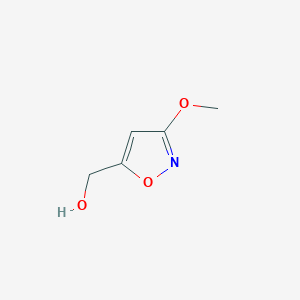

2-methylsulfinylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQATNUIZPQSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450308 |

Source

|

| Record name | METHANESULFINYL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52109-49-6 |

Source

|

| Record name | METHANESULFINYL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)